molecular formula C3H5N3O7 B600134 N-Nitro-2-hydroxyethyl-carbamic acid nitrate CAS No. 13516-72-8

N-Nitro-2-hydroxyethyl-carbamic acid nitrate

Cat. No.: B600134
CAS No.: 13516-72-8
M. Wt: 195.087
InChI Key: PSWSIEPHAHSKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitro-2-hydroxyethyl-carbamic acid nitrate is a chemical compound with the molecular formula C3H5N3O7 and a molecular weight of 195.09 g/mol . It is known for its unique structure, which includes both nitro and carbamic acid functional groups. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitro-2-hydroxyethyl-carbamic acid nitrate typically involves the nitration of 2-hydroxyethyl carbamate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include nitric acid and sulfuric acid, which act as nitrating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Nitro-2-hydroxyethyl-carbamic acid nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydroxyethyl carbamic acid amine, while substitution of the hydroxyl group can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

N-Nitro-2-hydroxyethyl-carbamic acid nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Nitro-2-hydroxyethyl-carbamic acid nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-nitrooxyethyl N-nitrocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O7/c7-3(4-5(8)9)12-1-2-13-6(10)11/h1-2H2,(H,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWSIEPHAHSKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])OC(=O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.